Lipophilicity (LogP) Advantage: The N-Decyl Group Delivers a >1,000-Fold Increase in Octanol-Water Partitioning Over the Unsubstituted Core
The presence of the n-decyl chain at the N-3 position drives a dramatic shift in compound lipophilicity. The unsubstituted 2-thioxo-1,3-oxazolidin-4-one core has an experimentally derived LogP of -0.31 [1], while 3-decyl-2-sulfanylidene-1,3-oxazolidin-4-one exhibits a LogP of 3.21 . This represents a ΔLogP of approximately 3.5 units, corresponding to a >3,000-fold increase in octanol-water partition coefficient. A comparable trend is observed against the N-ethyl analog (LogP ≈ 0.09–0.7) [2], where the decyl derivative still provides a ΔLogP of 2.5–3.1 units.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.21 |
| Comparator Or Baseline | Unsubstituted 2-thioxo-1,3-oxazolidin-4-one (LogP = -0.31); 3-Ethyl-2-thioxo-4-oxazolidinone (LogP = 0.09–0.7) |
| Quantified Difference | ΔLogP = 3.52 vs. unsubstituted core; ΔLogP = 2.51–3.12 vs. N-ethyl analog |
| Conditions | Computed/experimental LogP values sourced from independent chemical databases |
Why This Matters
A LogP >3 positions this compound in the drug-like lipophilicity space suitable for passive membrane permeation and blood-brain barrier penetration, making it relevant for cellular assays and CNS-targeted screening campaigns.
- [1] YYBY Chemical Database. 2-Sulfanylidene-1,3-oxazolidin-4-one (CAS 2346-24-9) – LogP: -0.3064. Available at: https://www.yybyy.com/ (Accessed 2026-05-03). View Source
- [2] BaseChem. 3-Ethyl-2-thioxo-4-oxazolidinone – XLogP: 0.7. Available at: https://www.basechem.org/ (Accessed 2026-05-03). View Source
